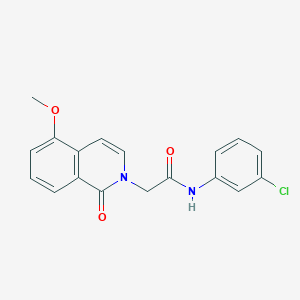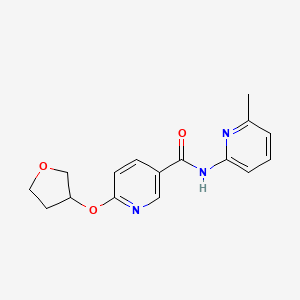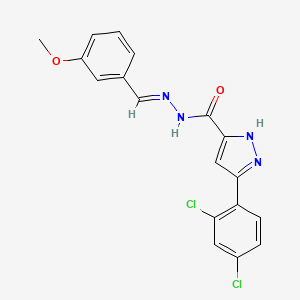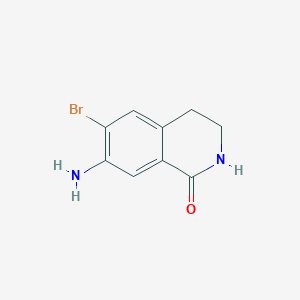
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as CMI-977 or Allosteric Modulator of Androgen Receptor (AMAR), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide acts as an allosteric modulator of androgen receptor (AR), which is a key regulator of cell growth and differentiation in various tissues, including the prostate gland and breast tissue. By binding to a specific site on the AR, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide enhances the activity of the receptor and promotes the expression of genes that are involved in cell growth and survival. This unique mechanism of action makes N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide a promising candidate for the treatment of AR-dependent diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has a number of biochemical and physiological effects. It has been found to promote the growth and survival of prostate cancer cells, as well as to increase bone mineral density in animal models of osteoporosis. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for further development. However, one of the limitations of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is that its safety profile has not been fully established, and further studies are needed to determine its potential side effects.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One potential direction is the development of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide-based therapies for the treatment of prostate cancer, breast cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in humans, as well as to identify potential side effects and drug interactions. Finally, future research may focus on the development of novel allosteric modulators of androgen receptor that have improved pharmacokinetic and safety profiles.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that includes the reaction of 3-chloroaniline with 2-acetyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
Scientific Research Applications
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including prostate cancer, breast cancer, and osteoporosis.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-7-3-6-15-14(16)8-9-21(18(15)23)11-17(22)20-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYYSHEDCOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)
![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)